2-Amino-6-nitrophenol

描述

Nomenclature and Chemical Structure within the Phenol (B47542) Family

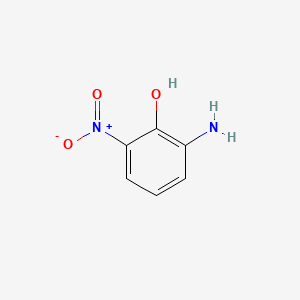

2-Amino-6-nitrophenol is an aromatic compound belonging to the phenol family. Phenols are characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. ontosight.ai The identity and properties of this compound are defined by the specific arrangement of its functional groups on the benzene (B151609) ring: an amino group (-NH2) at position 2 and a nitro group (-NO2) at position 6, relative to the hydroxyl group at position 1. nih.gov This specific substitution pattern governs its chemical reactivity and physical properties. ontosight.ai

The standard nomenclature and key identifiers for this compound are summarized in the table below.

| Identifier Type | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 603-87-2 nih.gov |

| Molecular Formula | C₆H₆N₂O₃ nih.gov |

| Molecular Weight | 154.12 g/mol nih.gov |

| SMILES | C1=CC(=C(C(=C1)N+[O-])O)N |

| InChI Key | AACMNEWXGKOJJK-UHFFFAOYSA-N |

This data is compiled from multiple sources. nih.gov

Relevance and Significance in Scientific Inquiry

The significance of this compound in scientific research stems from the reactivity of its functional groups, which makes it a versatile building block for more complex molecules.

This compound is an important chemical intermediate, particularly in the synthesis of dyes, pigments, and complex organic molecules. google.com Its utility is demonstrated in the preparation of various compounds where the amino, nitro, and hydroxyl groups can be selectively modified.

The compound and its derivatives are foundational in creating a range of dyes. For instance, related structures like 2-amino-4-tert-amyl-6-nitrophenol are used to synthesize metallized dyes for specialized coatings. google.com The general class of aminophenols serves as crucial intermediates in the production of metal-complex dyes, which are valued for their stability. wikipedia.org

Furthermore, the reactive nature of the functional groups in nitrophenol derivatives allows for the construction of complex heterocyclic scaffolds. Research has shown that reduction reactions of this compound derivatives can lead to the formation of phenoxazines, an important class of tricyclic heterocyclic compounds. researchgate.net The synthesis of such molecules is a key area of organic chemistry research, with applications in developing new materials and bioactive compounds. wikipedia.orgresearchgate.net

| Application Area | Synthetic Role of Nitrophenol Intermediate | Resulting Compound Class |

| Dyes & Pigments | Precursor for azo dyes and metallized dyes. google.comchemimpex.com | Azo Dyes, Pigments google.comchemimpex.com |

| Pharmaceuticals | Starting material for complex heterocyclic structures. | Bioactive Molecules, Enzyme Inhibitors nih.gov |

| Heterocyclic Chemistry | Synthesis of phenoxazine (B87303) rings via reduction. researchgate.net | Phenoxazines researchgate.net |

The distinct functional groups of this compound give it potential for applications in material science, often realized through its derivatives. Research on analogous compounds suggests that the aminonitrophenol scaffold can be integrated into advanced materials to impart specific properties.

For example, a related compound, 2-Amino-6-nitro-4-methylphenol, is used as a stabilizer in polymer formulations, where it enhances the thermal and oxidative stability of plastics. chemimpex.com The presence of both amino and nitro groups on the phenol ring in compounds like 2-Amino-6-ethyl-4-nitrophenol suggests potential for use in synthesizing polymers or as additives to modify material properties. ontosight.ai

Derivatives of the closely related 2-Amino-6-chloro-4-nitrophenol (B3029376) are used as precursors for advanced functional materials. Specifically, the ortho-aminophenol structure is key to forming benzoxazole (B165842) derivatives. These heterocyclic structures are noted for their high thermal stability, chemical resistance, and unique fluorescent properties, making them valuable in the development of high-performance polymers and UV-absorbing materials.

Current and future research involving this compound and its analogs is focused on creating novel materials and bioactive molecules. One significant emerging field is the development of materials with nonlinear optical (NLO) properties. researchgate.net Organic co-crystals made from similar nitrophenol compounds have been shown to exhibit significant NLO effects, making them candidates for applications in optical communications and frequency conversion. researchgate.netscirp.org Research into co-crystals of 2-amino-6-methylpyridinium nitrophenolate nitrophenol has demonstrated NLO coefficients significantly larger than that of the standard material, urea. researchgate.netresearchgate.net This suggests that this compound could be a valuable component in designing new NLO materials. researchgate.net

Another active area of research is the synthesis of novel bioactive compounds. The core structure of substituted aminophenols is a building block for various pharmaceutical compounds. chemimpex.com For instance, derivatives of 2-amino-6-nitrobenzothiazole (B160904) have been synthesized and evaluated as potent and selective monoamine oxidase (MAO) inhibitors, which are relevant in neuropharmacology. nih.gov This highlights the potential of using the this compound scaffold as a starting point for designing new therapeutic agents.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACMNEWXGKOJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209064 | |

| Record name | 2-Nitro-6-aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-87-2 | |

| Record name | 2-Amino-6-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 603-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitro-6-aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-6-nitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83A52NU8TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Chemistry of 2 Amino 6 Nitrophenol

Established Synthetic Pathways

Established synthetic routes for compounds structurally related to 2-Amino-6-nitrophenol, such as its isomers 2-amino-4-nitrophenol (B125904) and 2-amino-5-nitrophenol, provide a foundational understanding of the potential pathways for its synthesis. These methods include the nitration of aminophenol precursors, the reaction of nitrophenols with amines, and hydrolysis-based approaches.

Nitration of Aminophenol Derivatives

The direct nitration of aminophenol derivatives is a common strategy for the synthesis of aminonitrophenols. For instance, the synthesis of 2-amino-5-nitrophenol can be achieved through the nitration of o-aminophenol. This process often involves a multi-step sequence to control the regioselectivity of the nitration. One documented method involves the reaction of o-aminophenol with urea to form a benzoxazolone intermediate. This intermediate is then nitrated, followed by alkaline hydrolysis to yield the final 2-amino-5-nitrophenol product. researchgate.netresearchgate.net

Similarly, the synthesis of a derivative, 2-amino-4-tert-amyl-6-nitro-phenol, involves the nitration of p-tert-amyl phenol (B47542). google.comgoogle.com This suggests that direct nitration of 2-aminophenol (B121084) could potentially yield this compound, although the reaction would likely produce a mixture of isomers due to the directing effects of the amino and hydroxyl groups.

Reactions of Nitrophenols with Amines

Another established pathway involves the reaction of nitrophenols with a source of ammonia or an amine. This approach is exemplified by the synthesis of 2-amino-6-chloro-4-nitrophenol (B3029376), where 2,6-dichloro-4-nitrophenol is reacted with ammonia in a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group facilitates the displacement of a chlorine atom by the amino group.

A similar principle is applied in the synthesis of 2-amino-4-methyl-6-nitro phenol, which can be obtained by the aminolysis of methyl p-nitrophenol. These examples suggest that this compound could potentially be synthesized by the reaction of 2-nitrophenol (B165410) with an aminating agent, or by the amination of a dinitrophenol derivative.

Hydrolysis-Based Approaches

Hydrolysis reactions represent a further avenue for the synthesis of aminonitrophenols. A well-documented example is the preparation of 2-amino-4-nitrophenol, which can be synthesized from 2,4-dinitrophenol (B41442) through partial reduction. The precursor, 2,4-dinitrophenol, can be obtained by the aqueous alkaline hydrolysis of 2,4-dinitrochlorobenzene. orgsyn.org

Furthermore, patents describe the hydrolysis of nitroanilines to the corresponding nitrophenols. For example, 2-chloro-4-nitrophenol can be synthesized by the hydrolysis of 2-chloro-4-nitroaniline. google.comgoogle.com This suggests a potential route to this compound could involve the hydrolysis of a suitably substituted nitroaniline, such as 2-chloro-6-nitroaniline. nih.gov

Advanced Synthetic Strategies for Analogues and Derivatives

Advanced synthetic strategies offer more sophisticated methods for the synthesis of analogues and derivatives of this compound, allowing for greater control over the molecular architecture. These include functionalization via orthoester reactions and nucleophilic aromatic substitution reactions.

Functionalization via Orthoester Reactions

Orthoesters can be employed as versatile reagents for the functionalization of aminophenols. A notable application is in the synthesis of derivatives of 2-amino-6-chloro-4-nitrophenol. In this process, 2-amino-6-chloro-4-nitrophenol is reacted with an orthocarboxylic acid ester, such as triethyl orthoformate. This reaction leads to the formation of a benzoxazole (B165842) derivative, which can then be further modified, for instance, by reduction with sodium borohydride. google.com This strategy highlights the utility of orthoesters in creating more complex molecules from a simpler aminonitrophenol core.

| Starting Material | Reagent | Intermediate | Final Product Type |

| 2-amino-6-chloro-4-nitrophenol | Orthocarboxylic acid ester (e.g., triethyl orthoformate) | Benzoxazole derivative | Reduced benzoxazole derivative |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of derivatives of this compound. The presence of a strong electron-withdrawing nitro group on the aromatic ring is crucial for activating the ring towards nucleophilic attack. This allows for the displacement of a leaving group, typically a halide, by a nucleophile.

This strategy is effectively demonstrated in the synthesis of 2-amino-5-nitrophenol derivatives. google.com A patent describes a process where a benzoxazole derivative undergoes nucleophilic substitution at the 5-position, followed by ring-opening to yield the desired 2-amino-5-nitrophenol derivative. google.com Another example is the synthesis of 2-amino-6-nitrobenzoic acid, a derivative of the target compound, via a vicarious nucleophilic substitution reaction. researchgate.net These examples underscore the potential of SNAr reactions in the synthesis of a wide range of functionalized this compound analogues.

| Substrate | Nucleophile | Product |

| 2,6-dichloro-4-nitrophenol | Ammonia | 2-amino-6-chloro-4-nitrophenol |

| Substituted Benzoxazole | Various Nucleophiles | Functionalized 2-amino-5-nitrophenol derivative |

| 1,3-dinitrobenzene | α-halocarbanions | 2,6-dinitrophenylacetic acid derivatives |

Reduction Reactions of Nitro Groups

The reduction of the nitro group in nitrophenol derivatives is a fundamental transformation for the synthesis of corresponding aminophenols. A variety of reagents and catalytic systems can accomplish this conversion, with the choice often depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as palladium-on-carbon (Pd/C), Raney nickel, or platinum(IV) oxide are employed with hydrogen gas to efficiently reduce the nitro group to an amine. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com Raney nickel is particularly useful when trying to avoid the dehalogenation of aryl halides that can occur with Pd/C. commonorganicchemistry.com

Metal-Acid Systems: The use of an easily oxidized metal in the presence of an acid is a classic and effective method. masterorganicchemistry.com Common combinations include iron in acidic media, tin(II) chloride (SnCl₂), and zinc in acetic acid. wikipedia.orgcommonorganicchemistry.com

Sulfide Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfide can be used for the selective reduction of one nitro group in a dinitro compound. wikipedia.org For instance, 2,4-dinitrophenol can be partially reduced to 2-amino-4-nitrophenol using sodium sulfide, demonstrating the potential for regioselectivity. orgsyn.org

Hydroiodic Acid (HI): A method using hydroiodic acid (HI) in conjunction with hypophosphorous acid (H₃PO₂) has been developed for the reduction of o-nitrophenol derivatives. This method is advantageous as the work-up simply involves removing HI under reduced pressure without needing to filter a catalyst. nih.gov

It is important to note that metal hydrides like lithium aluminum hydride (LiAlH₄) are typically not used for reducing aryl nitro compounds to anilines as they tend to form azo compounds instead. commonorganicchemistry.commasterorganicchemistry.com

Oxidation Reactions of Amino Groups

The oxidation of the amino group in aminophenol derivatives to a nitro group is a synthetically useful transformation. This conversion allows for the alteration of the electronic properties and directing effects of the substituent on the aromatic ring.

Peroxyacids are commonly employed as oxidizing agents for the conversion of primary aromatic amines into nitro compounds. mdpi.comquimicaorganica.org The presence of a hydroxyl group at the ortho position, as in 2-aminophenol, can facilitate this oxidation. This is attributed to hydrogen bonding between the hydroxyl group and the peroxyacid, which directs the oxidation. organic-chemistry.org For example, 2-aminophenol can be efficiently converted into 2-nitrophenol using nonanebis(peroxoic acid). mdpi.comorganic-chemistry.org In contrast, related compounds lacking the ortho hydroxyl group, such as 2-methoxyaniline, may be unreactive under the same conditions. mdpi.com

Other methods for the oxidation of anilines to nitroarenes include:

Cobalt-catalyzed oxidation using tert-butyl hydroperoxide (TBHP). organic-chemistry.org

Tungstophosphoric acid-catalyzed oxidation with sodium perborate tetrahydrate. organic-chemistry.org

This transformation from an ortho, para-directing amino group to a meta-directing nitro group is of significant synthetic utility in multistep aromatic synthesis. quimicaorganica.org

Catalysis in this compound Synthesis and Transformations

Catalysis plays a pivotal role in the efficient and selective synthesis and transformation of nitrophenols. Heterogeneous catalysts are particularly favored for their ease of separation and recyclability.

Heterogeneous Catalysis for Reduction of Nitrophenols

The catalytic reduction of nitrophenols, often using sodium borohydride (NaBH₄) as a reducing agent, is a widely studied model reaction for evaluating catalyst performance. mdpi.commdpi.com A diverse range of heterogeneous catalysts have been developed for this purpose.

Noble Metal Catalysts: Palladium supported on graphene (Pd/G) has shown higher activity and stability compared to commercial Pd/C for the hydrogenation of various nitrophenols. rsc.org Gold nanoparticles, often supported on materials like Fe₃O₄ or Al₂O₃, are also highly effective. mdpi.comacs.orgnih.gov

Transition Metal Oxides: Various transition metal oxides, such as cobalt oxide (Co₃O₄), copper oxide (CuO), and copper ferrite (CuFe₅O₈), have demonstrated significant catalytic activity for nitrophenol reduction. mdpi.combcrec.idmdpi.com These non-noble metal catalysts are attractive due to their lower cost.

Bimetallic and Alloy Catalysts: Combining two or more metals can lead to synergistic effects, enhancing catalytic performance. Bimetallic NiₓCuᵧ nanostructures have shown high activity in reducing nitrophenol isomers. acs.org Similarly, Au-Fe₃O₄ heterostructures exhibit both high catalytic activity and magnetic recyclability. acs.org

The general mechanism for reduction using NaBH₄ over a catalyst surface involves the adsorption of borohydride ions and the nitrophenol onto the catalyst, followed by the surface-catalyzed reduction of the nitro group. mdpi.comacs.org

Influence of Catalyst Morphology on Reaction Performance

The shape, size, and structure—collectively known as morphology—of a catalyst can have a profound impact on its catalytic activity and selectivity. mdpi.com

Studies on cobalt oxide (Co₃O₄) nanostructures revealed a strong dependence of catalytic performance on their morphology. Nanoplates exhibited the highest catalytic activity for p-nitrophenol reduction, followed by microflowers, nanorods, and nanocubes. mdpi.com This superior performance was attributed to the nanoplates' larger specific surface area, higher total pore volume, and abundance of defect sites. mdpi.com

Similarly, for copper oxide (CuO) nanostructures, hierarchical 3D flower-like structures showed enhanced catalytic activity compared to nanorods and nanosheets. researchgate.net The size of the catalyst particles is also a critical factor. For gold nanoparticles used in p-nitrophenol reduction, an optimal particle size of around 3.4 nm was found to exhibit the highest catalytic activity. nih.gov The pore structure of the support material can also play a vital role; catalysts with shorter mesochannels and larger pore diameters have shown higher performance by facilitating reactant and product diffusion. researchgate.net

| Catalyst Morphology | Pseudo-First-Order Rate Constant (k, min⁻¹) |

|---|---|

| Nanoplates | 1.49 |

| Microflowers | 1.40 |

| Nanorods | 0.78 |

| Nanocubes | 0.23 |

Kinetic Studies of Catalytic Hydrogenation

Kinetic studies are essential for understanding the mechanism of catalytic reactions and optimizing reaction conditions. The catalytic hydrogenation of nitrophenols is frequently found to follow pseudo-first-order kinetics with respect to the nitrophenol concentration, especially when the reducing agent (like NaBH₄ or H₂) is used in large excess. rsc.orgnih.gov

The reaction kinetics can often be described by the Langmuir-Hinshelwood model. This model assumes that both reactants (e.g., nitrophenol and borohydride ions) adsorb onto the catalyst surface, and the rate-determining step is the reaction between the adsorbed species. mdpi.comacs.org The apparent rate constant (k) is a key parameter used to compare the efficiency of different catalysts.

Activation energies (Ea) have been determined for various catalytic systems. For example, an activation energy of 55.7 kJ mol⁻¹ was reported for the hydrogenation of p-nitrophenol to p-aminophenol over a nickel boride catalyst. chlorpars.com For the same reaction using a Raney nickel catalyst, the activation energy was found to be 47 kJ mol⁻¹. chlorpars.com These values provide insight into the energy barriers of the reaction on different catalytic surfaces.

| Catalyst | Rate Constant (k) | Activation Energy (Ea, kJ mol⁻¹) | Source |

|---|---|---|---|

| Nano-Ni₂B | - | 55.7 | chlorpars.com |

| Raney Nickel | - | 47 | chlorpars.com |

| Pd/Carbon | - | 70 (for o-nitrophenol) | chlorpars.com |

| Au-Fe₃O₄ (dumbbell) | 0.63-0.72 min⁻¹ | - | acs.org |

| Au-Fe₃O₄ (flower-like) | 0.38-0.46 min⁻¹ | - | acs.org |

| CuFe₅O₈ (600 °C) | 0.25 min⁻¹ | - | mdpi.com |

Amorphous Alloy Catalysts in Related Syntheses

Alloy catalysts, including amorphous alloys, have garnered interest due to their unique electronic and structural properties, which can lead to enhanced catalytic activity and stability.

Nickel boride (Ni-B) alloys are a notable example. These materials, which are often amorphous or nano-crystalline, are effective for various hydrogenation reactions, including the reduction of aromatic nitro compounds. chlorpars.com They are recognized for their high activity and relatively low cost. chlorpars.com

Copper-based alloys have also been investigated for nitrophenol reduction. Cu-Ni alloy particles demonstrated better catalytic activity for the liquid-phase reduction of 4-nitrophenol (B140041) compared to their monometallic counterparts. researchgate.net Furthermore, plastically deformed surfaces of Cu-Sn alloys have been shown to be highly catalytic. The severe plastic deformation creates nanotextured surfaces and retains significant strain energy, both of which can promote catalytic activity. rsc.org These findings highlight the potential of using alloy systems to design high-performance catalysts for the synthesis of aminophenols from nitrophenols.

Reaction Kinetics and Mechanisms

The reaction kinetics and mechanisms of this compound are governed by the complex interplay of its three functional groups: an amino (-NH₂), a nitro (-NO₂), and a hydroxyl (-OH) group. These substituents, with their distinct electronic properties, create a unique reactivity profile on the aromatic ring, influencing the speed and pathways of its chemical transformations.

Individual Substituent Effects:

Hydroxyl (-OH) Group: The -OH group is a powerful activating, ortho-, para-directing substituent. libretexts.org It exerts a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. However, this is significantly outweighed by its strong electron-donating resonance effect (+R or +M), where the oxygen's lone pairs delocalize into the aromatic π-system. libretexts.orgquora.com This delocalization substantially increases the electron density at the ortho and para positions, making the ring much more reactive than benzene (B151609) towards electrophilic attack. libretexts.org

Amino (-NH₂) Group: Similar to the hydroxyl group, the -NH₂ group is a potent activating, ortho-, para-director. scispace.com It also has a -I effect and a dominant +R effect, donating its lone pair of electrons to the ring. This makes the aromatic ring highly electron-rich, particularly at the ortho and para positions, and thus highly susceptible to electrophilic substitution. scispace.comquora.com

Nitro (-NO₂) Group: In stark contrast, the -NO₂ group is one of the strongest deactivating, meta-directing substituents. scispace.comlibretexts.org It exerts both a powerful electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-R or -M). libretexts.org These effects combine to pull significant electron density out of the benzene ring, leaving the ortho and para positions with a partial positive charge and making the ring highly deactivated towards electrophilic attack. Consequently, electrophiles are directed to the less electron-deficient meta position. quora.comlibretexts.org

Combined Influence on this compound:

In this compound, the substituents are positioned ortho and para to one another, leading to a complex interplay of their electronic effects.

Activation and Deactivation: The ring is subjected to a "push-pull" effect. The strongly activating -OH and -NH₂ groups donate electron density into the ring, while the strongly deactivating -NO₂ group withdraws it. The -NH₂ group is at position 2, the -OH at position 1, and the -NO₂ at position 6 (ortho to both). The powerful activating effects of the amino and hydroxyl groups work in concert to increase the electron density of the ring, counteracting the deactivating effect of the nitro group to some extent.

Directing Effects: For electrophilic aromatic substitution, the directing effects of the substituents are crucial. The -OH group directs incoming electrophiles to its ortho (position 2, 6) and para (position 4) positions. The -NH₂ group directs to its ortho (position 1, 3) and para (position 5) positions. The -NO₂ group directs to its meta (positions 2, 4) positions. The positions on the ring are therefore influenced by multiple groups simultaneously:

Position 3: Activated by the ortho -NH₂ group.

Position 4: Strongly activated by the para -OH group and deactivated by the meta -NO₂ group.

Position 5: Activated by the para -NH₂ group. The net effect is that the ring remains reactive towards certain electrophiles, with substitution likely favored at positions 3 and 5, which are activated by the amino group and are meta to the deactivating nitro group.

Nucleophilic Substitution: The strong electron-withdrawing nature of the nitro group can make the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group if a suitable leaving group were present.

Functional Group Reactivity: The substituents also influence the reactivity of each other. The electron-donating groups increase the nucleophilicity of the amino group, although this is somewhat tempered by the adjacent electron-withdrawing nitro group. Conversely, the reduction of the nitro group to an amine is a common and important reaction for this class of compounds.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence (Electrophilic) |

|---|---|---|---|---|

| -OH (Hydroxyl) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -NH₂ (Amino) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -NO₂ (Nitro) | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |

Kinetic modeling is a powerful tool used to understand the mechanisms of complex chemical reactions, predict reaction outcomes, and optimize process conditions. frontiersin.orgnih.gov For a molecule like this compound, reactions such as oxidation or reduction involve multiple steps and potential intermediates. While specific kinetic models for this compound are not extensively detailed in the literature, the principles can be illustrated by examining studies on closely related compounds, such as 2-aminophenol.

A prominent example is the catalytic aerobic oxidation of 2-aminophenol (H₂AP) to 2-aminophenoxazine-3-one (APX), a reaction that mimics the function of the enzyme phenoxazinone synthase. rsc.orgiitkgp.ac.in Kinetic studies of this multi-step transformation provide a framework for how complex reactions of this compound could be modeled.

Methodology for Kinetic Modeling:

Experimental Data Collection: The first step involves monitoring the reaction progress over time. This is typically done spectrophotometrically by tracking the increase in absorbance of a colored product or the decrease in absorbance of a reactant at a characteristic wavelength. iitkgp.ac.in

Proposing a Reaction Mechanism: Based on chemical principles and experimental observations, a plausible multi-step reaction pathway is proposed. For the oxidation of 2-aminophenol, the mechanism involves the formation of a complex between the catalyst and the substrate, followed by the generation of substrate radicals and subsequent steps leading to the final product. rsc.org

Deriving Rate Laws: For the proposed mechanism, a set of differential equations is written to describe the rate of change of concentration for each reactant, intermediate, and product.

Model Fitting and Parameter Estimation: The proposed kinetic model is then fitted to the experimental concentration-time data. frontiersin.org Computational methods and specialized software are often used to solve the differential equations and estimate the rate constants (k) for each elementary step. In some complex systems, genetic algorithms are employed to calculate reaction constants and refine the model. frontiersin.org

Model Validation: The model's predictive power is tested by comparing its simulations against experimental data collected under different conditions (e.g., temperature, pH, initial concentrations). nih.gov

Kinetic investigations into the oxidation of 2-aminophenol have determined key thermodynamic activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), by studying the effect of temperature on the reaction rate. rsc.org These parameters provide deeper insight into the energy barriers and the molecular arrangement of the transition state.

| Parameter | Description | Example Value (for a specific catalyst system) |

|---|---|---|

| Eₐ (kJ mol⁻¹) | Activation Energy: The minimum energy required to initiate the reaction. | 35.8 ± 1.5 |

| ΔH‡ (kJ mol⁻¹) | Enthalpy of Activation: The change in enthalpy in forming the transition state. | 33.3 ± 1.5 |

| ΔS‡ (J K⁻¹ mol⁻¹) | Entropy of Activation: The change in entropy in forming the transition state. | -177 ± 5 |

Data derived from a kinetic study on the copper-catalyzed aerobic oxidation of 2-aminophenol, illustrating the type of data obtained from kinetic modeling. rsc.org

Spectroscopic and Computational Characterization of 2 Amino 6 Nitrophenol

Advanced Spectroscopic Techniques

Spectroscopic analysis is crucial for elucidating the molecular structure and properties of 2-amino-6-nitrophenol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) offer detailed insights into its atomic arrangement, functional groups, electronic transitions, and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the electronic effects of the amino (-NH₂), hydroxyl (-OH), and nitro (-NO₂) groups on the aromatic ring.

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons, as well as broader signals for the protons of the amino and hydroxyl groups. The electron-withdrawing nitro group and the electron-donating amino and hydroxyl groups cause a significant differentiation in the chemical shifts of the aromatic protons. The protons on the -NH₂ and -OH groups are exchangeable and their signals can vary in position and appearance depending on the solvent, concentration, and temperature.

In the ¹³C NMR spectrum, six distinct signals are anticipated for the aromatic carbons. The carbons directly attached to the substituents (-OH, -NH₂, -NO₂) will show the most significant shifts from the typical aromatic carbon range (120-130 ppm). The carbon bearing the hydroxyl group (C1) and the carbon with the amino group (C2) are expected to be shielded, while the carbon attached to the nitro group (C6) would be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-OH | 9.0 - 10.0 (broad s) | 145 - 155 |

| C2-NH₂ | 4.5 - 5.5 (broad s) | 135 - 145 |

| C3-H | 7.2 - 7.5 (d) | 115 - 120 |

| C4-H | 6.8 - 7.1 (t) | 120 - 125 |

| C5-H | 7.6 - 7.9 (d) | 110 - 115 |

Infrared (IR) spectroscopy identifies the functional groups within the this compound molecule by detecting their characteristic vibrational frequencies. The spectrum is expected to be complex due to the presence of multiple functional groups. Key absorption bands would include the O-H stretching of the phenolic group, N-H stretching of the amino group, and the asymmetric and symmetric stretching of the nitro group. researchgate.netorgchemboulder.com

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the chromophoric nitro group and auxochromic amino and hydroxyl groups on the benzene (B151609) ring leads to characteristic absorption bands in the UV-Vis region. Studies on related compounds like 2-nitrophenol (B165410) and 2-aminophenol (B121084) show that electronic spectra are sensitive to the substituents and the solvent used. researchgate.netekb.eg The absorption maxima (λmax) are influenced by π → π* and n → π* transitions within the aromatic system, which are modified by the electron-donating and withdrawing substituents.

Table 2: Expected Characteristic IR Absorption Bands and UV-Vis Maxima for this compound

| Spectroscopic Technique | Vibrational Mode / Electronic Transition | Expected Wavenumber (cm⁻¹) / Wavelength (λmax, nm) |

|---|---|---|

| FT-IR | O-H stretch (phenol) | 3200 - 3500 (broad) |

| N-H stretch (primary amine) | 3300 - 3500 (two bands) | |

| C-H stretch (aromatic) | 3000 - 3100 | |

| NO₂ asymmetric stretch | 1500 - 1560 | |

| NO₂ symmetric stretch | 1335 - 1385 | |

| C-N stretch (aromatic amine) | 1250 - 1335 | |

| UV-Vis | π → π* transitions | ~250 - 290 nm |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation and purity analysis. The molecular weight of this compound (C₆H₆N₂O₃) is 154.12 g/mol . nih.gov The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 154.

Collision-induced dissociation studies on related nitrophenol isomers reveal common fragmentation pathways. researchgate.net For this compound, fragmentation is expected to involve the loss of small, stable molecules or radicals. Common fragmentation would likely include the loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da), leading to significant fragment ions that can be used for structural identification.

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly those based on quantum mechanics, provide a theoretical framework to understand the geometric, electronic, and reactive properties of this compound at an atomic level.

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms (geometry optimization) and the electronic structure of molecules. For phenolic compounds, calculations are commonly performed using the B3LYP functional with a basis set such as 6-311G(d,p). rjpn.orgnih.gov

These calculations can determine key geometric parameters like bond lengths, bond angles, and dihedral angles. The optimized structure would reveal intramolecular hydrogen bonding between the ortho-positioned hydroxyl and amino groups, or between the hydroxyl/amino groups and the nitro group, which significantly influences the molecule's conformation and stability. DFT also allows for the calculation of vibrational frequencies, which can be compared with experimental IR and Raman data to validate the computational model. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. rjpn.org A smaller gap generally implies higher reactivity. For this compound, the electron-donating amino and hydroxyl groups are expected to raise the HOMO energy, while the electron-withdrawing nitro group lowers the LUMO energy. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting the molecule is chemically reactive.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These parameters provide quantitative measures of the molecule's susceptibility to electrophilic or nucleophilic attack. Computational studies on similar molecules like 2-nitrophenol indicate it is a good electrophile, a property likely shared by this compound. rjpn.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Nitrophenol |

| 2-Aminophenol |

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental findings. Methods such as Density Functional Theory (DFT) are frequently employed to calculate properties like vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov

Theoretical vibrational analysis is crucial for interpreting infrared (IR) and Raman spectra. Quantum chemical calculations, often using DFT with basis sets like B3LYP/6-311++G(d,p), can predict the harmonic vibrational frequencies of the molecule in its ground state. researchgate.netepa.gov These calculated frequencies, while typically larger than experimental values, can be corrected using empirical scaling factors to achieve a good correlation with observed spectra. researchgate.net This analysis allows for the assignment of specific vibrational modes, such as the stretching and bending of C-H, N-H, O-H, C=C, and N=O bonds, providing a detailed understanding of the molecule's structural dynamics.

Similarly, NMR chemical shifts, which are fundamental to structural elucidation, can be predicted with reasonable accuracy using computational methods. nih.govwho.int DFT calculations have become a popular approach for predicting ¹H and ¹³C chemical shifts. nih.gov For complex organic molecules, these theoretical predictions serve as a valuable guide for assigning peaks in experimentally obtained NMR spectra, helping to confirm the molecular structure. The accuracy of these predictions can be quite high, with root mean square errors for ¹H shifts often falling within the 0.2–0.4 ppm range when compared to experimental data. nih.gov

Computational Evaluation of Chemical Reactivity and Stability

The chemical reactivity and stability of this compound can be extensively evaluated using computational methods, primarily through DFT. rjpn.org These theoretical studies investigate the electronic properties of the molecule to predict its behavior in chemical reactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjpn.org

The HOMO energy is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. rjpn.org

Further insights into reactivity are provided by global reactivity descriptors, which are calculated from the HOMO and LUMO energies. These descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. Higher hardness values correlate with greater stability. rjpn.org

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. A high electrophilicity index suggests the molecule is a good electron acceptor and favors nucleophilic substitution reactions. rjpn.orgrjpn.org

Studies comparing phenolic compounds have shown that the presence of both an amino (-NH₂) and a nitro (-NO₂) group significantly influences these parameters. For instance, in related compounds, the nitro group tends to increase the electrophilicity index, making the molecule a better electrophile. rjpn.orgrjpn.org The distribution of Mulliken atomic charges, another output of these computations, can identify the most and least reactive atoms within the molecule by showing variations in electron density. rjpn.org

Table 1: Calculated Quantum Chemical Parameters for Related Phenolic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Electrophilicity Index (ω) |

| Phenol (B47542) | -5.996 | -0.669 | 5.327 | 2.663 | 2.214 |

| o-aminophenol | -5.333 | -0.582 | 4.751 | 2.375 | 2.659 |

| o-nitrophenol | -6.895 | -2.441 | 4.454 | 2.227 | 4.739 |

Data derived from a comparative DFT B3LYP/6-311G(d,p) study. rjpn.org

This computational approach provides a robust framework for understanding the intrinsic electronic properties that govern the stability and reactivity of this compound. rjpn.org

Coordination Chemistry and Metal Complexes of 2 Amino 6 Nitrophenol

Ligand Properties and Coordination Modes

As a ligand, 2-Amino-6-nitrophenol possesses multiple potential donor atoms, namely the nitrogen of the amino group and the oxygen of the phenolic hydroxyl group. This allows it to engage in chelation with a central metal ion.

Bidentate N,O-Coordination: The most common coordination mode for aminophenol-type ligands involves the deprotonation of the phenolic hydroxyl group and the donation of electron pairs from both the resulting phenolate (B1203915) oxygen and the amino nitrogen. This forms a stable five-membered chelate ring with the metal ion. This bidentate chelation is a well-established binding mode for aminocarboxylate and related ligands. wikipedia.org

Influence of Substituents: The electronic properties of the ligand are influenced by the presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating amino (-NH₂) and hydroxyl (-OH) groups. The strong electron-withdrawing nature of the nitro group enhances the acidity of the phenolic proton, facilitating its deprotonation and subsequent coordination to a metal center.

While detailed crystallographic studies on discrete metal complexes of this compound are not widely available in the scientific literature, its behavior can be inferred from related compounds. For instance, the related ligand 2-Amino-4,6-dinitrophenol (B181620) is known to act as a ligand, donating lone pairs of electrons from its oxygen and nitrogen atoms to form coordination complexes with metal ions. scielo.org.mx Similarly, other aminophenol derivatives are known to form stable coordination complexes with transition metals, often acting as bidentate or tridentate ligands. researchgate.net

Synthesis and Characterization of Metal Chelates

The synthesis of metal chelates with this compound is most prominently documented in the context of producing metal-complex azo dyes. In these syntheses, the this compound molecule (or its sulfonated derivatives) acts as a precursor that is first diazotized and then coupled with another aromatic compound to form an azo ligand. This resulting larger ligand then chelates with a metal ion, typically chromium(III).

The general process involves:

Diazotization: The primary amino group of this compound is converted into a diazonium salt.

Azo Coupling: The diazonium salt is reacted with a coupling component (e.g., a naphthol derivative) to form a monoazo dye molecule.

Metallization: The azo dye, which contains coordinating groups from the original this compound moiety (the hydroxyl group) and the coupling component, is then reacted with a metal salt, such as chromium(III) sulfate, to form a stable 1:2 metal complex, where two dye ligands coordinate to one metal ion.

These resulting metal-complex dyes are valued for their high fastness properties when applied to substrates like leather and wool. elsevier.es Characterization of these complex dye molecules often involves spectroscopic methods like UV-Visible and FTIR spectroscopy. The formation of the metal complex is typically confirmed by the appearance of new absorption bands in the low-frequency region of the IR spectrum corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. scielo.org.mx

| Complex Type | Metal Ion | Application | Synthesis Method |

| Azo Dye Complex | Chromium (Cr³⁺) | Dyes for leather and textiles | Diazotization, Azo Coupling, Metallization |

This table is interactive. Data can be sorted and filtered.

Electronic and Magnetic Properties of Complexes

Detailed studies on the electronic and magnetic properties of simple, discrete metal chelates of this compound are limited in the available literature. However, general properties can be discussed in the context of the metal-complex dyes it helps to form.

Electronic Spectra: The formation of a metal complex with a dye ligand typically results in a significant change in its electronic absorption spectrum compared to the metal-free ligand. Metallization often causes a bathochromic (red) shift in the maximum absorption wavelength (λmax), leading to a deepening of the color. elsevier.es This shift is due to the interaction between the metal d-orbitals and the π-orbitals of the organic ligand, which alters the energy of the electronic transitions.

Magnetic Properties: The magnetic properties of the complexes are determined by the choice of the central metal ion and its oxidation state. For example, if this compound is used to form a complex with a paramagnetic metal ion like iron(II), cobalt(II), or nickel(II), the resulting complex would be expected to exhibit paramagnetism. The specific magnetic moment would depend on the number of unpaired electrons and the coordination geometry of the complex. In contrast, complexes with diamagnetic ions like zinc(II) would be diamagnetic. For the widely used chromium(III) complexes, which have a d³ electronic configuration, the complexes are paramagnetic.

Catalytic Applications of Metal Complexes

There is a notable lack of specific research in the scientific literature regarding the catalytic applications of metal complexes derived solely from the this compound ligand. While transition metal complexes involving various aminophenol and amino acid ligands have been investigated for their catalytic activity in reactions such as oxidation and reduction, no such studies have been prominently reported for chelates of this compound. mdpi.comsemanticscholar.org

The research focus for this compound has been predominantly on its role as a precursor in the synthesis of stable colorants rather than as a ligand for developing catalytic systems.

Environmental Chemistry and Biodegradation of 2 Amino 6 Nitrophenol

Environmental Fate and Transport Processes

The environmental distribution of 2-Amino-6-nitrophenol is influenced by its susceptibility to light-induced transformation and its interaction with soil and sediment matrices.

Phototransformation, or the chemical alteration of a compound by light, is a significant degradation pathway for many organic pollutants in the environment, particularly in surface waters and the atmosphere. For nitrophenolic compounds, photolysis can be an important fate process, especially in near-surface water where sunlight penetration is maximal. nih.gov While specific phototransformation pathways for this compound are not extensively detailed in the available literature, the general behavior of nitrophenols suggests that it would be susceptible to photodegradation. The atmospheric half-lives of related nitrophenols are estimated to be between 3 and 18 days. nih.gov In water, the photolysis half-life of nitrophenols can range from one to eight days in freshwater and from 13 to 139 days in seawater. nih.gov

The process of phototransformation can be influenced by various environmental factors, including the intensity and wavelength of light, the presence of other photosensitizing substances, and the chemical properties of the water.

The movement of this compound through the environment is largely dictated by its sorption (adsorption and absorption) characteristics in different environmental matrices, such as soil and sediment. The persistence of nitrophenols is generally longer in deeper soil and groundwater. llojibwe.org

In soil, biodegradation is often the most significant fate process for nitrophenols. nih.gov The mobility of these compounds is influenced by factors like soil organic matter content, clay content, pH, and the chemical properties of the compound itself. Compounds with higher sorption coefficients tend to be less mobile and more likely to be retained in the soil, while those with lower sorption coefficients are more likely to leach into groundwater.

Microbial Biodegradation Pathways

Microbial biodegradation is a critical process for the removal of this compound from the environment. A variety of microorganisms have demonstrated the ability to degrade nitrophenolic compounds under different environmental conditions. researchgate.net

Both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions can support the microbial degradation of nitrophenols. The specific mechanisms and the efficiency of degradation can vary significantly between these two environments.

Under aerobic conditions , bacteria have evolved several strategies to metabolize nitroaromatic compounds. researchgate.net A common initial step involves the oxidative removal of the nitro group as nitrite, a reaction often catalyzed by monooxygenase enzymes. researchgate.net For some nitrophenols, dioxygenase enzymes can introduce two hydroxyl groups into the aromatic ring, which leads to the spontaneous elimination of the nitro group. nih.gov The half-life of 2-nitrophenol (B165410) in topsoil under aerobic conditions may be around 12 days. nih.gov

Under anaerobic conditions , the initial step in the biodegradation of nitroaromatic compounds is typically the reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group. nih.gov This reductive pathway is a common strategy employed by anaerobic bacteria. nih.govnih.gov For instance, the anaerobic degradation of 2,4-dinitrophenol (B41442) has been observed to be more inhibitory to methanogenic bacteria than 2-nitrophenol. nih.gov

The following table summarizes the general characteristics of aerobic and anaerobic degradation of nitrophenols.

| Condition | Initial Step | Key Enzymes (Examples) | Typical End Products |

| Aerobic | Oxidative removal of nitro group | Monooxygenases, Dioxygenases | Catechols, Nitrite, Carbon dioxide, Water |

| Anaerobic | Reductive transformation of nitro group | Nitroreductases | Aminophenols, Methane (in methanogenic conditions) |

The biodegradation of nitrophenols proceeds through a series of intermediate compounds. Identifying these intermediates is crucial for understanding the complete degradation pathway and for assessing any potential transient toxicity.

In the aerobic degradation of 2-nitrophenol, catechol has been identified as a key intermediate product. nih.gov The pathway for the degradation of p-nitrophenol by some Arthrobacter species has been shown to proceed through the formation of 1,2,4-benzenetriol. nih.gov

Under anaerobic conditions, the reduction of the nitro group leads to the formation of aminophenols. For example, 2-aminophenol (B121084) has been isolated from the anaerobic biodegradation of 2-nitrophenol. nih.gov The further degradation of aminophenols can proceed through various ring-cleavage pathways. For instance, the enzyme 2-aminophenol-1,6-dioxygenase is involved in the ring cleavage of 2-aminophenol. researchgate.net

A list of potential intermediate products in the degradation of nitrophenols is provided in the table below.

| Parent Compound | Condition | Intermediate Products |

| 2-Nitrophenol | Aerobic | Catechol, Nitrite nih.gov |

| 2-Nitrophenol | Anaerobic | 2-Aminophenol nih.gov |

| p-Nitrophenol | Aerobic | Hydroquinone (B1673460), 1,2,4-Benzenetriol, 4-Nitrocatechol nih.govresearchgate.net |

Bioreactors provide controlled environments for studying and enhancing the microbial degradation of pollutants like this compound. The composition and dynamics of the microbial community within a bioreactor are critical for its performance.

Synergistic interactions among different microbial populations are often essential for the complete mineralization of complex organic compounds. nih.gov In bioreactors treating nitrophenols, a diverse community of bacteria, including species of Pseudomonas, Rhodococcus, and Arthrobacter, have been identified as key players. researchgate.netnih.govnih.gov

For example, in fluidized bed bioreactors treating p-nitrophenol, the microbial communities were found to be closely linked to the degradation mechanism. nih.gov The structure of the microbial community can be influenced by various operational parameters of the bioreactor, such as the initial concentration of the pollutant, the presence of co-substrates, and the oxygen levels. nih.govnih.gov Understanding these dynamics is crucial for optimizing the design and operation of bioreactors for the efficient treatment of wastewater containing this compound and other nitroaromatic compounds.

Enzymatic Biotransformations (e.g., Phenol (B47542) Hydroxylase, Dioxygenases)

The enzymatic degradation of aminonitrophenols, including this compound, involves key enzymes that catalyze the initial steps of ring hydroxylation and cleavage. While specific studies on this compound are limited, the functions of phenol hydroxylases and dioxygenases in the breakdown of related phenolic compounds provide a clear framework for its potential biotransformation pathways.

Phenol Hydroxylase: This class of enzymes, also known as phenol 2-monooxygenases, belongs to the aromatic hydroxylase family of flavin enzymes. ebi.ac.uk They typically catalyze the hydroxylation of simple phenols into their corresponding catechols (o-diol derivatives). ebi.ac.ukebi.ac.uk Phenol hydroxylase is a crucial enzyme in the aerobic degradation of phenol, preparing the aromatic ring for subsequent cleavage. ebi.ac.uk The enzyme can act on a variety of substituted phenols, including those with amino, methyl, and halogen groups. ebi.ac.uk The reaction involves an initial reduction of the FAD cofactor by NADPH, followed by a reaction with molecular oxygen to form a C4a-hydroperoxyflavin intermediate, which is the potent hydroxylating agent. ebi.ac.uk The introduction of a second hydroxyl group destabilizes the aromatic ring, making it more susceptible to cleavage by dioxygenases.

Dioxygenases: These enzymes are critical for the aerobic breakdown of aromatic compounds by catalyzing the cleavage of the benzene (B151609) ring. nih.gov In the degradation of nitrophenols, ring-hydroxylating dioxygenases play a pivotal role. dtic.mil For instance, the degradation of p-nitrophenol can proceed via hydroquinone, which is then cleaved by a dioxygenase. nih.gov In other pathways, such as in certain Gram-positive bacteria, nitrophenols are converted to 1,2,4-benzenetriol, which is subsequently cleaved by benzenetriol 1,2-dioxygenase. nih.gov Dioxygenases have also been implicated in the initial denitration step for some compounds, such as the conversion of 2,6-dinitrophenol. cswab.org The action of these enzymes incorporates both atoms of a dioxygen molecule into the substrate, leading to ring fission and the formation of aliphatic products that can enter central metabolic pathways. nih.govnih.gov

In the context of this compound, it is hypothesized that a phenol hydroxylase could introduce a third functional group, further activating the ring. Subsequently, a dioxygenase would catalyze the cleavage of the aromatic ring, leading to its complete mineralization. Notably, this compound itself has been identified as a metabolite during the aerobic bioconversion of 2-amino-4,6-dinitrophenol (B181620) by Rhodococcus erythropolis. asm.org This transformation occurs through a reductive elimination of the nitro group at position 4, with stoichiometric release of nitrite, indicating that denitration is a key enzymatic process. asm.orgoup.com

| Enzyme Class | General Function in Phenolic Compound Degradation | Potential Role in this compound Degradation |

| Phenol Hydroxylase | Catalyzes the ortho-hydroxylation of phenols to form catechols. ebi.ac.ukebi.ac.uk | Introduction of a third hydroxyl group to the aromatic ring, preparing it for cleavage. |

| Dioxygenase | Catalyzes the cleavage of the aromatic ring of catechols or other dihydroxybenzenes. nih.gov | Fission of the activated aromatic ring, leading to aliphatic intermediates. |

| Nitroreductase | Catalyzes the reduction of nitro groups to amino groups. | Not directly involved in degradation but in the transformation of precursor compounds. asm.org |

Bioremediation Strategies

Bioremediation offers an environmentally sound and cost-effective approach for the removal of nitrophenolic compounds from contaminated sites. researchgate.net Strategies involving specialized microbial cultures, either immobilized or in consortia, and genetically engineered microorganisms are being developed to enhance the efficiency and robustness of the degradation process.

Immobilized Cell Techniques for Enhanced Degradation

The immobilization of microbial cells onto solid supports is a well-established technique to improve the efficiency of bioremediation processes. nih.govmdpi.com This method offers several advantages over using free-suspension cultures, including higher biomass concentrations, enhanced stability against environmental stresses (e.g., pH, temperature, and toxicity), and ease of recovery and reuse. mdpi.commdpi.com

For the treatment of nitrophenols, various microorganisms have been successfully immobilized on different carriers. For example, a mixed culture of Pseudomonas species capable of degrading p-nitrophenol (PNP) was immobilized on a diatomaceous earth biocarrier. nih.gov This system achieved over 99% removal of high concentrations of PNP from a synthetic waste stream. nih.gov Similarly, Pseudomonas sp. YPS3 immobilized with Acacia gum has been shown to effectively degrade 4-NP. nih.gov

| Microorganism(s) | Pollutant | Carrier Material | Key Finding | Reference |

| Pseudomonas sp. (mixed culture) | p-Nitrophenol | Diatomaceous Earth | >99% removal of PNP from wastewater with concentrations up to 1,800 mg/L. | nih.gov |

| Pseudomonas sp. YPS3 | 4-Nitrophenol (B140041) | Acacia Gum | Complete degradation of 30 ppm 4-NP within 6 hours under optimal conditions. | nih.gov |

| White Rot Fungi (mixed strains) | 2,4-Dichlorophenol | PVA, Sodium Alginate, Biochar | Immobilized fungi showed higher enzyme activity and adaptability compared to free cells. | biorxiv.org |

Co-metabolic Degradation in Mixed Cultures

Co-metabolism is a phenomenon where microorganisms degrade a non-growth-supporting substrate (like a recalcitrant pollutant) in the presence of a primary growth substrate or another easily metabolizable compound. nih.gov This strategy is particularly useful for pollutants that cannot serve as the sole source of carbon and energy for a microbial population. In mixed microbial communities, complex metabolic interactions can lead to the complete degradation of compounds that would be recalcitrant to individual strains. nih.gov

In the context of phenolic compounds, the presence of an easily degradable substrate like acetate (B1210297) has been shown to significantly enhance the degradation of phenol in microbial fuel cells. nih.gov The co-substrate supports the growth and metabolic activity of the microbial consortium, which includes both electrochemically active bacteria and specialized phenol-degrading bacteria. nih.gov Research on actinomycetes that degrade p-nitrophenol has shown that the degradation pathway can be induced by various other phenolic compounds, suggesting complex regulatory and metabolic cross-talk within microbial communities. nih.gov

For this compound, which has been identified as a potential dead-end product in the metabolism of other compounds, co-metabolism in a mixed culture could provide the necessary enzymatic machinery for its further breakdown. cswab.org A primary substrate would support a diverse microbial community, increasing the likelihood that enzymes capable of transforming this compound are present and active.

Engineering of Microorganisms for Enhanced Degradation

Genetic engineering provides powerful tools to enhance the natural degradative capabilities of microorganisms or to introduce novel degradation pathways into robust industrial strains. nih.govmdpi.com This approach involves the manipulation of genetic material to improve enzyme activity, expand substrate range, or increase tolerance to toxic compounds. researchgate.net

Key strategies in engineering microorganisms for bioremediation include:

Gene Transfer: Degradative genes, often located on plasmids, can be transferred between bacteria. nih.gov For instance, genes encoding key enzymes like catechol 2,3-dioxygenase, which is involved in phenol degradation, can be transferred to other bacteria, bestowing upon them the ability to break down these pollutants. nih.gov

Pathway Construction: Entire metabolic pathways can be assembled in a host organism like E. coli. researchgate.net This has been demonstrated for p-nitrophenol, where the introduction of the hydroquinone degradation pathway led to complete mineralization of the compound. researchgate.net

Enzyme Modification: The performance of key enzymes can be improved through protein engineering techniques, such as site-directed mutagenesis, to enhance their catalytic efficiency or stability. mdpi.com

These genetic engineering principles could be applied to develop microorganisms specifically tailored for the efficient degradation of this compound. By identifying the rate-limiting enzymatic steps in its natural degradation pathway or by introducing a completely novel pathway into a suitable bacterial host, it is possible to create highly effective biocatalysts for bioremediation. nih.gov

Biological Activity and Mechanisms of Action of 2 Amino 6 Nitrophenol and Its Derivatives

Interaction with Biological Macromolecules

The interaction of 2-amino-6-nitrophenol and its derivatives with biological macromolecules is a key aspect of their biological activity. These interactions can lead to the modulation of enzyme function and covalent modifications of cellular components through electrophilic reactions.

Enzyme Inhibition and Activation Mechanisms

Derivatives of aminonitrophenols have been shown to exhibit inhibitory effects on certain enzymes. For instance, studies on 2-amino-4-nitrophenol (B125904) and its derivatives have demonstrated their fungicidal properties. nih.govresearchgate.net This antifungal activity is believed to stem from the inhibition of essential enzymes within the fungal cells. The introduction of different organic radicals to the amino group of 2-amino-4-nitrophenol was found to enhance its inhibitory effect against various phytopathogenic fungi. nih.govresearchgate.net For example, replacing a hydrogen atom in the amino group with an aldehyde group increased fungicidal activity against Rhizoctonia solani and Bipolaris sorokiniana. researchgate.net Similarly, the introduction of a ketone group increased the inhibitory effect on Sclerotinia sclerotiorum and Venturia inaequalis. researchgate.net

A study on 2,6-dichloro-4-nitrophenyl phosphate (B84403) (a nitrophenol derivative) demonstrated its use as a substrate for acid phosphatase, indicating an interaction with the enzyme's active site. nih.gov This suggests that nitrophenol derivatives can bind to and be processed by enzymes, which is a prerequisite for enzyme inhibition. While direct enzyme activation by this compound has not been extensively documented, the modulation of enzyme activity through interaction remains a plausible mechanism of action.

Electrophilic Interactions with Cellular Components

The nitro group in compounds like 2-amino-6-chloro-4-nitrophenol (B3029376) is electron-withdrawing, which can lead to the metabolic formation of reactive electrophilic intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. These reactive species can then form covalent bonds with nucleophilic sites on cellular macromolecules, including proteins and DNA. Such interactions can disrupt the normal physiological functions of these macromolecules, leading to cellular damage. The nitro group can also participate in redox cycling, which may generate reactive oxygen species (ROS) and induce oxidative stress within cells.

Cellular and Molecular Effects

The interactions of this compound and its derivatives at the molecular level can translate into broader cellular and molecular effects, including the modulation of signaling pathways, interference with cytoskeletal dynamics, and the induction of programmed cell death and cell cycle arrest.

Effects on Cellular Signaling Pathways

The interaction of the nitro and amino groups of aminonitrophenol derivatives with cellular components can affect enzymatic activities and, consequently, cellular signaling pathways. While specific pathways affected by this compound are not well-documented, related compounds have been shown to modulate key signaling cascades. For example, the flavonoid prunetrin (B192197) has been shown to induce cell cycle arrest and apoptosis in liver cancer cells by inhibiting the Akt/mTOR signaling pathway and activating the p38-MAPK signaling pathway. nih.gov Given that this compound is a phenolic compound, it may have the potential to influence similar inflammation-associated signaling pathways.

Influence on Tubulin Polymerization

Several nitrophenyl derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. nih.govmdpi.commdpi.comnih.gov For instance, compounds containing a nitrooxymethylphenyl group have been shown to disrupt microtubule formation in a manner similar to the well-known tubulin inhibitor vincristine. nih.gov A series of 3-amino-5-phenylpyrazole derivatives were also found to inhibit tubulin polymerization by targeting the colchicine-binding site. bioworld.com These findings suggest that the nitrophenol scaffold, a core component of this compound, can be incorporated into molecules that interfere with microtubule dynamics, potentially leading to anticancer effects. nih.govbioworld.com

Apoptosis Induction and Cell Cycle Arrest

Nitrophenol derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cell lines. nih.govnih.govnih.govtaylorandfrancis.comresearchgate.netnih.gov Long-term exposure to p-nitrophenol, for example, was found to induce hepatotoxicity by accelerating apoptosis in male Japanese quails. nih.gov Novel nitro-substituted hydroxynaphthanilides have demonstrated antiproliferative and pro-apoptotic effects on human cancer cell lines. nih.gov

Furthermore, some compounds have been shown to induce cell cycle arrest. nih.govtaylorandfrancis.comnih.gov For example, a study on novel tubulin polymerization inhibitors demonstrated their ability to arrest the cell cycle at the G2/M phase in breast cancer cells. bioworld.com This arrest is often a prelude to apoptosis. bioworld.com The ability of these related compounds to induce apoptosis and cell cycle arrest suggests that this compound and its derivatives may possess similar cytotoxic and antiproliferative properties.

Data Tables

Table 1: Fungicidal Activity of 2-Amino-4-nitrophenol Derivatives

| Derivative | Target Fungi | Effect |

| N-(2-hydroxy-5-nitrophenyl)formamide | Rhizoctonia solani, Bipolaris sorokiniana | Increased fungicidal activity researchgate.net |

| N-(2-hydroxy-5-nitrophenyl)acetamide | Sclerotinia sclerotiorum, Venturia inaequalis | Increased inhibitory effect researchgate.net |

Table 2: Cytotoxicity of a Tubulin Polymerization Inhibitor Derivative

| Compound | Cell Line | IC50 | Effect |

| 3-amino-5-phenylpyrazole derivative [I] | MCF-7 (human breast cancer) | 38.37 nM | Antiproliferative activity bioworld.com |

| 3-amino-5-phenylpyrazole derivative [I] | - | 1.87 µM | Inhibition of tubulin polymerization bioworld.com |

Biological Activity Profiles of Derivatives

Comprehensive studies detailing the biological activities of this compound derivatives are not readily found in publicly accessible scientific records. The subsequent sections reflect this lack of specific data.

Structure-Activity Relationships for Antimicrobial Properties

There is no available research detailing the structure-activity relationships of this compound derivatives concerning their antimicrobial properties. Scientific investigations have not yet elucidated how chemical modifications to the this compound scaffold would impact its potential efficacy against various bacterial strains.

Fungicidal Activity and Modifications of the Amino Group

Similarly, information on the fungicidal activity of this compound derivatives is absent from the current scientific literature. Studies on related isomers, such as 2-amino-4-nitrophenol, have shown that modifications to the amino group can influence fungicidal effects against certain phytopathogenic fungi. For instance, the replacement of a hydrogen atom in the amino group of 2-amino-4-nitrophenol with an aldehyde or ketone group has been reported to increase its inhibitory effects on specific fungal species. However, no analogous data exists for this compound.

Binding Affinity to Antiapoptotic Proteins (e.g., Bcl-2)

There is no documented evidence or research to suggest that this compound or its derivatives have been investigated for their binding affinity to antiapoptotic proteins such as Bcl-2. The exploration of small molecules that can inhibit these proteins is an active area of cancer research, but the focus has been on other chemical scaffolds. Therefore, no data is available to construct a profile of its potential interaction with proteins in the Bcl-2 family.

Advanced Analytical Methodologies for 2 Amino 6 Nitrophenol

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 2-amino-6-nitrophenol from complex mixtures, enabling detailed purity assessments and the identification of impurities.

High-Performance Liquid Chromatography (HPLC) is a principal technique for analyzing non-volatile compounds like this compound. Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. This method allows for the effective separation of this compound from its isomers and potential process-related impurities.

Method parameters are optimized to achieve sharp peaks and good resolution. A typical mobile phase might consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid like acetic or phosphoric acid to improve peak shape. sielc.comsci-hub.se Detection is commonly performed using a UV-Vis detector, as the aromatic and nitro groups in the molecule provide strong chromophores. sci-hub.se

Validation of HPLC methods is critical and typically includes assessment of linearity, accuracy, and precision. nih.gov For instance, a validated method for a similar compound, 2-amino-5-nitrophenol, demonstrated excellent linearity with a correlation coefficient (r²) greater than 0.999, high accuracy (93.1–110.2%), and good precision (1.1–8.1%). nih.gov These validation parameters are indicative of what would be expected for a robust HPLC method for this compound.

Table 1: Illustrative HPLC Parameters for Aminonitrophenol Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 125 mm x 4.0 mm, 5 µm) | sci-hub.se |

| Mobile Phase | Acetonitrile/Water/Acetic Acid (e.g., 25:74.5:0.5 v/v/v) | sci-hub.se |

| Flow Rate | 0.5 - 2.0 mL/min | sci-hub.se |

| Detection | UV-Vis at a specified wavelength (e.g., 254 nm) | sci-hub.se |

| Injection Volume | 10-20 µL | N/A |

During the synthesis of this compound, organic solvents may be used, and trace amounts can remain in the final product. Gas Chromatography (GC) is the standard method for the analysis of these residual solvents. ptfarm.pl Given the low volatility of this compound, headspace GC is the preferred technique. In this method, the sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC system. This prevents the non-volatile active ingredient from contaminating the GC column. nih.gov

A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. nih.gov The choice of the GC column is critical for separating a wide range of potential solvents. Columns such as the DB-624 or Rtx-624 are often used due to their selectivity for volatile organic compounds. nih.govshimadzu.com The method is validated for its ability to separate and quantify all potential residual solvents that might be present from the manufacturing process. nih.gov